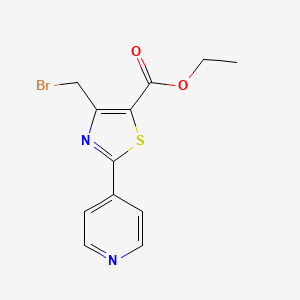

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H11BrN2O2S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

VHVNFCZHFWGVJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate generally follows these steps:

- Formation of the thiazole ring via condensation reactions.

- Introduction of the bromomethyl group through selective bromination.

- Incorporation of the pyridine substituent to enhance reactivity and biological activity.

The reaction conditions—temperature, solvent, and reaction time—play critical roles in optimizing yield and selectivity.

Key Synthetic Steps

Step 1: Formation of Thiazole Ring

The thiazole ring is synthesized through a condensation reaction involving sulfur and nitrogen-containing precursors. Common reagents include thiourea or thioamides, which react with α-haloketones under acidic or neutral conditions. This step forms the core structure of the compound.

Step 2: Bromination

Selective bromination introduces the bromomethyl group at the desired position on the thiazole ring. Brominating agents such as N-bromosuccinimide (NBS) are commonly used due to their high selectivity. The reaction is typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF), under controlled temperatures (e.g., 0–50°C).

Step 3: Esterification

The ethyl ester group is introduced via esterification or transesterification reactions. Ethanol and acid catalysts (e.g., sulfuric acid) are commonly employed for this step.

Reaction Parameters

To achieve optimal results, specific parameters must be controlled:

- Temperature: Typically maintained between 0°C and 100°C depending on the reaction stage.

- Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for bromination, while ethanol is used for esterification.

- Catalysts: Acid catalysts such as H2SO4 or base catalysts like triethylamine are used depending on the reaction requirements.

Preparation Data Table

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Thiazole Ring Formation | Thiourea + α-haloketone | Acidic medium, 50–70°C | Core thiazole structure |

| Bromination | NBS | DMF, 0–50°C | Bromomethyl substitution |

| Esterification | Ethanol + H2SO4 | Reflux, ~78°C | Ethyl ester group |

| Pyridine Substitution | Pyridine derivative | Palladium catalyst, ~100°C | Pyridyl group attachment |

Challenges and Optimization

While synthesizing this compound, challenges such as low yield and side reactions can arise:

- Yield Improvement: Employing high-purity reagents and optimizing reaction times can enhance product yield.

- Side Reaction Minimization: Careful control of temperature and solvent selection reduces unwanted by-products.

Applications in Pharmaceutical Synthesis

This compound serves as an intermediate in synthesizing biologically active compounds. Its reactivity profile makes it valuable for drug development targeting enzyme modulation and receptor interactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted thiazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl thiazole derivative .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is primarily utilized as a synthetic intermediate in the pharmaceutical industry. Its structure allows for modifications that can lead to the development of novel drug candidates.

Case Study: Development of Anticancer Agents

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that thiazole derivatives could inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth . This highlights the compound's potential role in creating effective anticancer therapies.

The compound has shown promise in various biological assays, indicating its potential as a lead compound for further development.

Inhibitory Activity

this compound has been reported to possess inhibitory effects on several biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections .

Screening Libraries

The compound is included in various screening libraries for drug discovery. Its unique structural features make it suitable for high-throughput screening to identify new bioactive compounds.

Table: Comparison of Biological Activities

Research Use and Future Directions

While this compound has not yet been fully validated for medical applications, its use in research settings continues to expand. Ongoing studies are focused on modifying its structure to enhance efficacy and reduce toxicity.

Future Research Directions

- Structure-Activity Relationship (SAR) Studies : Investigating how changes in the molecular structure affect biological activity.

- Formulation Development : Exploring different formulations to improve solubility and bioavailability.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The thiazole ring also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Reactivity and Derivatization Potential

- Bromomethyl Group : Enables SN2 reactions with amines, thiols, or alcohols to generate analogs with varied functionalities (e.g., amides, sulfides) .

- Methyl Group: Lacks reactivity, limiting utility to precursor roles or non-covalent interactions in drug design .

- Phenoxymethyl Group: Introduces aromaticity and lipophilicity, enhancing membrane permeability in enzyme inhibitors .

Key Research Findings and Trends

Enzyme Inhibition: Bromomethyl and phenoxymethyl derivatives show promise in targeting PTP1B and DNA gyrase, critical in diabetes and TB treatment .

Structural Optimization : Substituent position (e.g., pyridyl at C2 vs. C4) significantly impacts bioactivity, necessitating stereoelectronic studies .

Synthetic Versatility : Bromomethyl-thiazoles serve as flexible intermediates, enabling rapid library synthesis for high-throughput screening .

Biological Activity

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 322.2 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with bromomethyl groups. Various synthetic routes have been explored to optimize yield and purity, with modifications to the reaction conditions being crucial for achieving the desired product.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In studies involving Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans, the compound exhibited notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating its effectiveness as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

Antioxidant Activity

The compound also exhibits antioxidant properties, as evidenced by its performance in DPPH and hydroxyl radical scavenging assays. These assays measure the ability of a substance to neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This compound showed significant scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction through the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell cycle progression |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had one of the highest MIC values against Staphylococcus aureus, suggesting it could be a lead compound for developing new antibiotics .

- Antioxidant Potential Assessment : Another research focused on assessing the antioxidant potential of thiazole derivatives using DPPH radical scavenging assays. This compound showed promising results, supporting its use in formulations aimed at combating oxidative stress .

- Anticancer Mechanisms : A detailed investigation into the anticancer mechanisms revealed that this compound induced apoptosis in MCF-7 cells by activating caspase pathways. This study underscores the importance of further exploring this compound for potential cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.